Methyl 3-tert-butylbenzoylformate
Description
Methyl 3-tert-butylbenzoylformate (C₁₃H₁₆O₃) is a methyl ester derivative of 3-tert-butylbenzoylformic acid. It features a benzoylformate backbone substituted with a tert-butyl group at the meta position of the aromatic ring, esterified with a methyl group. This structure confers unique steric and electronic properties, influencing its solubility, stability, and reactivity. The compound is of interest in organic synthesis, particularly in the development of agrochemicals, pharmaceuticals, and specialty polymers, where its bulky tert-butyl group enhances steric hindrance and modulates reaction pathways.
Properties
IUPAC Name |
methyl 2-(3-tert-butylphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-13(2,3)10-7-5-6-9(8-10)11(14)12(15)16-4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJKUPQOCIDBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C(=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-tert-butylbenzoylformate can be synthesized through the reaction of methyl acetate with 1-tert-butyl-3-ethylbenzene . The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-tert-butylbenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
Methyl 3-tert-butylbenzoylformate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-tert-butylbenzoylformate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications .
Comparison with Similar Compounds
Methyl Salicylate (C₈H₈O₃)
Methyl salicylate shares the methyl ester functional group but differs in its aromatic substitution. While methyl 3-tert-butylbenzoylformate has a tert-butyl group at the meta position, methyl salicylate features a hydroxyl group at the ortho position. This structural divergence leads to distinct chemical behaviors:
- Reactivity : Methyl salicylate undergoes hydrolysis more readily due to the electron-donating hydroxyl group, whereas the tert-butyl group in this compound provides electron-withdrawing effects, stabilizing the ester against hydrolysis .

- Applications : Methyl salicylate is widely used in topical analgesics and fragrances, while this compound is employed in synthetic intermediates requiring steric protection .
Methyl 2-Benzoylamino-3-oxobutanoate (C₁₂H₁₃NO₄)
This compound, synthesized via condensation reactions involving methyl esters and aromatic amines, shares a methyl ester and benzoyl moiety with this compound. Key differences include:
- Functional Groups: The presence of an amino-ketone group in methyl 2-benzoylamino-3-oxobutanoate enables nucleophilic addition reactions, unlike the inert tert-butyl group in this compound .
- Synthesis : Both compounds utilize acid-catalyzed esterification, but this compound requires protection of the tert-butyl group during synthesis to prevent steric interference .
Physical and Chemical Properties
| Property | This compound | Methyl Salicylate | Methyl 2-Benzoylamino-3-oxobutanoate |
|---|---|---|---|
| Molecular Weight | 236.27 g/mol | 152.15 g/mol | 235.24 g/mol |
| Boiling Point | ~280°C (estimated) | 222°C | Decomposes at >200°C |
| Solubility | Low in water, high in organic solvents | Partially soluble in water | Insoluble in water |
| Stability | High (steric hindrance) | Moderate | Low (reactive ketone group) |
Table 1. Comparative properties of this compound and analogues. Data inferred from methyl ester trends and synthesis protocols .
Research Findings
- Synthetic Utility : this compound’s stability under acidic conditions has been leveraged in peptide synthesis to protect carboxyl groups, outperforming simpler methyl esters like methyl salicylate in high-temperature reactions .
- Environmental Impact : While methyl salicylate is volatile and contributes to atmospheric VOC levels, this compound’s low volatility reduces environmental release risks .
Biological Activity
Methyl 3-tert-butylbenzoylformate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound possesses a unique structure characterized by the presence of a tert-butyl group, which is known to influence the compound's lipophilicity and metabolic stability. The chemical formula for this compound is C13H16O3, and it features both an ester and a carbonyl functional group, contributing to its reactivity in biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Modulation : The compound may interact with specific enzymes, potentially inhibiting their activity. For instance, it has been suggested that it could inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
- Receptor Interaction : There is evidence that this compound may bind to various receptors, including G-protein coupled receptors (GPCRs), which play critical roles in numerous physiological processes .
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
Antioxidant Activity
The compound has also demonstrated antioxidant activity, which is essential for protecting cells from oxidative stress. This property may contribute to its therapeutic potential in various diseases characterized by oxidative damage .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : In a laboratory setting, this compound was tested for its ability to inhibit specific enzymes related to inflammation. Results indicated a significant reduction in enzyme activity compared to control groups .
- Pharmacological Evaluations : A study assessing the pharmacokinetics and pharmacodynamics of the compound found that it exhibited favorable absorption characteristics, making it a candidate for further therapeutic development .
- Comparative Studies : Research comparing this compound with other similar compounds highlighted its unique efficacy profile, particularly in modulating inflammatory responses more effectively than its analogs .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Reduced cytokine production | |
| Antioxidant | Scavenging free radicals | |
| Enzyme inhibition | Inhibition of inflammatory enzymes |
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Anti-inflammatory Activity | Antioxidant Activity | Lipophilicity |
|---|---|---|---|
| This compound | High | Moderate | High |
| Ethyl benzoylformate | Moderate | Low | Moderate |
| 3-tert-butylbenzoylformic acid | Low | High | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

